5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a chlorobenzyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the furan-2-ylmethylene group and the 4-chlorobenzyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The presence of reactive sites in the molecule allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide shares similarities with other pyrazole derivatives, such as:
- 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide
- 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide
Uniqueness
The uniqueness of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
CAS No. |
634896-23-4 |
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Molecular Formula |
C22H17ClN4O3 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN4O3/c23-17-7-3-15(4-8-17)14-30-18-9-5-16(6-10-18)20-12-21(26-25-20)22(28)27-24-13-19-2-1-11-29-19/h1-13H,14H2,(H,25,26)(H,27,28)/b24-13+ |
InChI Key |
MXYVNUNLCUQVAW-ZMOGYAJESA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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